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Compound of Interest

3-bromo-N-
Compound Name:
methylbenzenesulfonamide

Cat. No. B131356

Application Note: Synthesis of 3-bromo-N-
methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-bromo-N-
methylbenzenesulfonamide, a valuable building block in medicinal chemistry and drug
discovery. The synthesis involves the reaction of 3-bromobenzenesulfonyl chloride with
methylamine. This application note includes a comprehensive experimental protocol, a
summary of materials, and expected characterization data. The straightforward procedure is
suitable for laboratory-scale synthesis and can be adapted for the preparation of analogous
sulfonamides.

Introduction

Sulfonamides are a critical class of compounds in the pharmaceutical industry, exhibiting a
wide range of biological activities. The synthesis of N-substituted sulfonamides is a
fundamental transformation in organic chemistry, often employed in the development of new
therapeutic agents. This protocol details the preparation of 3-bromo-N-
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methylbenzenesulfonamide from commercially available 3-bromobenzenesulfonyl chloride
and methylamine. The presence of the bromine atom provides a handle for further
functionalization, making the target molecule a versatile intermediate in the synthesis of more
complex molecular architectures.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction at the sulfonyl group, where the
nitrogen atom of methylamine attacks the electrophilic sulfur atom of 3-bromobenzenesulfonyl
chloride. A base, such as triethylamine or pyridine, is typically used to neutralize the
hydrochloric acid byproduct generated during the reaction.

3-Bromobenzenesulfonyl Chloride + Methylamine

Triethylamine (Base)

Dichloromethane (Solvent)
Room Temperature

\/

3-bromo-N-methylbenzenesulfonamide + Triethylamine Hydrochloride

Click to download full resolution via product page

Figure 1. Reaction scheme for the synthesis of 3-bromo-N-methylbenzenesulfonamide.

Experimental Protocol

This protocol describes a general procedure for the synthesis of 3-bromo-N-
methylbenzenesulfonamide.

Materials:
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Reagent/Solvent

Molar Mass ( g/mol )

3-Bromobenzenesulfonyl chloride 255.52
Methylamine (2.0 M solution in THF) 31.06
Triethylamine 101.19
Dichloromethane (DCM) 84.93
1 M Hydrochloric Acid (HCI) 36.46
Saturated Sodium Bicarbonate (NaHCO3)

solution 54.01
Brine (Saturated NaCl solution) 58.44
Anhydrous Magnesium Sulfate (MgSQOa4) 120.37

Silica Gel (for column chromatography)

Hexanes

Ethyl Acetate

Procedure:

e Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and

under an inert atmosphere (e.g., nitrogen or argon), add 3-bromobenzenesulfonyl chloride

(1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM).

o Addition of Base: To the stirred solution, add triethylamine (1.2 eq).

o Addition of Amine: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a 2.0 M

solution of methylamine in tetrahydrofuran (THF) (1.1 eq) dropwise to the reaction mixture.

o Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

Monitor the progress of the reaction by thin-layer chromatography (TLC).

o Work-up:

o Once the reaction is complete, dilute the mixture with DCM.
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o Transfer the mixture to a separatory funnel and wash with 1 M HCI (2 x volume of DCM).
o Wash the organic layer with saturated sodium bicarbonate solution (2 x volume of DCM).
o Wash the organic layer with brine (1 x volume of DCM).

o Dry the organic layer over anhydrous magnesium sulfate.

o Filter the drying agent and concentrate the organic phase under reduced pressure to
obtain the crude product.

 Purification: Purify the crude product by flash column chromatography on silica gel using a
mixture of hexanes and ethyl acetate as the eluent.

Experimental Workflow
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Reaction

Dissolve 3-bromobenzenesulfonyl chloride in DCM

Add triethylamine

Add methylamine solution at 0 °C

Stir at room temperature for 2-4 hours

Dilute with DCM

Wash with 1 M HCI

Wash with sat. NaHCO3

Wash with brine

Dry over MgSOa

Concentrate in vacuo

Purification
Y

Flash column chromatography

Isolated 3-bromo-N-methylbenzenesulfonamide

Click to download full resolution via product page

Figure 2. Experimental workflow for the synthesis of 3-bromo-N-methylbenzenesulfonamide.
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Data Presentation

Table 1. Summary of Quantitative Data

Parameter Value

Starting Material

3-Bromobenzenesulfonyl chloride 1.0eq
Reagents

Methylamine (2.0 M in THF) l.leq
Triethylamine 1.2eq

Reaction Conditions

Solvent Dichloromethane
Temperature 0 °C to Room Temperature
Reaction Time 2 - 4 hours

Product

3-bromo-N-methylbenzenesulfonamide

Molecular Formula C7HsBrNO2S

Molecular Weight 250.11 g/mol [1]

Typical Yield 85-95% (representative)

Purity >98% (after chromatography)[1]

Characterization Data (Expected)

e Appearance: White to off-white solid.

e 1H NMR (CDCls, 400 MHz) & (ppm): 7.95-7.85 (m, 2H, Ar-H), 7.70-7.60 (m, 1H, Ar-H), 7.45-
7.35 (t, 1H, Ar-H), 4.80-4.70 (q, 1H, NH), 2.70 (d, 3H, N-CHs).

e 13C NMR (CDCls, 101 MHz) & (ppm): 141.0, 136.0, 131.0, 130.5, 126.0, 122.5, 30.0.
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e Mass Spectrometry (ESI): m/z calculated for C7HsBrNO2S [M+H]*: 249.96, found: 249.96.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 3-bromo-N-
methylbenzenesulfonamide. The described methodology is straightforward and high-yielding,
making it a valuable procedure for medicinal chemists and researchers in drug development.
The final product can serve as a key intermediate for the synthesis of a variety of biologically
active molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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and industry.
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